molecular formula C24H19FN2O2 B2487801 (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone CAS No. 477713-46-5

(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone

Cat. No.: B2487801
CAS No.: 477713-46-5
M. Wt: 386.426
InChI Key: VAQJHKZJVYQRQX-UHFFFAOYSA-N
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Description

(3-{2-[(4-Fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone ( 477713-46-5) is a high-value chemical compound supplied for research and development purposes. This molecule, with a molecular formula of C24H19FN2O2 and a molecular weight of 386.42 g/mol, belongs to the class of pyrazole derivatives . Pyrazole-based compounds are recognized for their wide range of potential pharmacological activities and significant applications in material science . Specifically, research into structurally similar compounds has highlighted their potential in nonlinear optical (NLO) applications, with hyperpolarizability values suggesting they could be promising candidates for NLO materials . Furthermore, molecular docking simulations on analogous pyrazol-1-yl-methanone derivatives have indicated potential antioxidant and anti-inflammatory properties, providing a foundation for further biomedical investigation . Researchers can utilize this building block in various exploratory studies, including but not limited to medicinal chemistry, drug discovery, and the development of advanced functional materials. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O2/c1-17-6-10-19(11-7-17)24(28)27-15-14-22(26-27)21-4-2-3-5-23(21)29-16-18-8-12-20(25)13-9-18/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQJHKZJVYQRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a benzyl halide with a fluorine atom.

    Attachment of the methylphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the pyrazole ring is acylated with a methylphenyl ketone in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Table 1: Structural and Functional Group Comparisons

Compound Name Pyrazole Substituents Methanone Substituents Key Functional Groups Biological Activity (if reported) Reference
Target Compound 3-{2-[(4-Fluorobenzyl)oxy]phenyl} 4-Methylphenyl 4-Fluorobenzyloxy, 4-methylphenyl Not explicitly reported
[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone 1-(4-Chlorophenyl), 4-pyrazole position 2-[(3-Methylbenzyl)oxy]phenyl Chlorophenyl, methylbenzyloxy Not reported
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-(2,6-difluorophenyl)methanone 4-Bromo, 3,5-dimethyl 2,6-Difluorophenyl Bromo, dimethyl, difluorophenyl Pesticide/agrochemical applications
(Z)-1-(4-Chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone 4-Chlorophenyl, diazenyl 4-Chlorophenyl Chlorophenyl, diazenyl Antibacterial (Gram-negative: MIC 12.5 µg/mL)

Key Observations :

  • Steric Effects : The 4-methylphenyl group in the target compound introduces steric bulk, which could reduce metabolic degradation compared to smaller substituents like methylbenzyloxy .

Key Observations :

  • The target compound’s synthesis likely follows a cyclo-condensation pathway similar to , where chalcone precursors react with hydrazides under basic conditions .
  • Crystallization methods (e.g., slow ethanol evaporation in ) are critical for obtaining high-purity pyrazole methanones .

Table 3: Reported Bioactivities of Analogous Compounds

Compound Biological Activity Mechanism/Notes Reference
(Z)-1-(4-Chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone Antibacterial (Gram-negative: MIC 12.5 µg/mL) Disrupts bacterial cell membrane integrity
[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone Not reported Structural analog with potential CNS activity due to lipophilic substituents
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone Anticancer (in vitro) Targets PI3K/AKT signaling pathway

Key Observations :

  • The diazenyl group in ’s compound enhances antibacterial activity, suggesting that electron-deficient substituents on the pyrazole may improve antimicrobial potency .

Biological Activity

The compound (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone , with the CAS number 477713-46-5 , is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C24H19FN2O2
  • Molecular Weight : 386.43 g/mol
  • Purity : >90%

The structure features a pyrazole ring substituted with a fluorobenzyl ether and a methylphenyl group, which may influence its biological interactions.

Research indicates that pyrazole derivatives often exhibit diverse biological activities, including:

  • Enzyme Inhibition : Many pyrazoles act as inhibitors of various enzymes, particularly kinases involved in cancer and inflammatory pathways.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures can scavenge free radicals, contributing to their protective effects against oxidative stress.

Anticancer Activity

A study on related pyrazole compounds indicated significant anticancer activity against various cancer cell lines. For instance:

  • In vitro studies demonstrated that pyrazole derivatives can inhibit cell proliferation in breast cancer and leukemia models by inducing apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Compounds similar to this compound have shown promise in reducing inflammation:

  • Mechanism : These compounds may modulate the NF-kB pathway, leading to decreased production of pro-inflammatory cytokines .

Antimicrobial Properties

Some derivatives exhibit antimicrobial effects against bacteria and fungi:

  • Case Study : A related compound demonstrated activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates NF-kB pathway
AntimicrobialActive against Staphylococcus aureus

Case Studies

  • Anticancer Study : A recent investigation into the effects of pyrazole derivatives on human breast cancer cells revealed that treatment with these compounds resulted in a significant reduction in cell viability. The study highlighted the importance of structural modifications in enhancing potency.
  • Inflammation Model : In an animal model of arthritis, administration of a similar pyrazole compound led to reduced joint swelling and pain, supporting its potential as an anti-inflammatory agent.
  • Antimicrobial Evaluation : A screening of various pyrazole derivatives showed promising results against several pathogenic strains, indicating their potential as new antimicrobial agents.

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